molecular formula C11H14N2O B455302 (E)-1-CYCLOPROPYL-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-1-CYCLOPROPYL-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B455302
M. Wt: 190.24g/mol
InChI Key: POGCZOLQZSMYQK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-CYCLOPROPYL-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyclopropyl group, a dimethylpyrazolyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-CYCLOPROPYL-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the reaction of cyclopropyl ketone with 1,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-CYCLOPROPYL-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the propenone moiety can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, Sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-1-CYCLOPROPYL-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-CYCLOPROPYL-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine
  • N-alkylpyrido[1’,2’:1,5]pyrazolo[4,3-d]pyrimidin-4-amines

Uniqueness

(E)-1-CYCLOPROPYL-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24g/mol

IUPAC Name

(E)-1-cyclopropyl-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C11H14N2O/c1-8-10(7-12-13(8)2)5-6-11(14)9-3-4-9/h5-7,9H,3-4H2,1-2H3/b6-5+

InChI Key

POGCZOLQZSMYQK-AATRIKPKSA-N

SMILES

CC1=C(C=NN1C)C=CC(=O)C2CC2

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2CC2

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2CC2

Origin of Product

United States

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